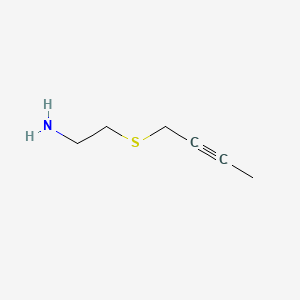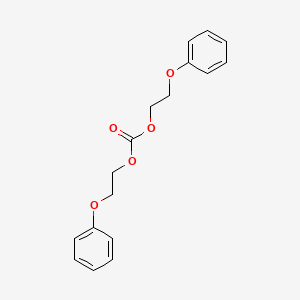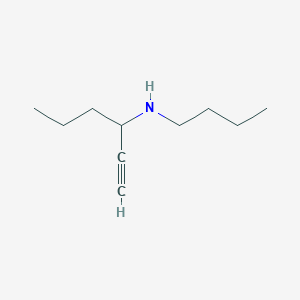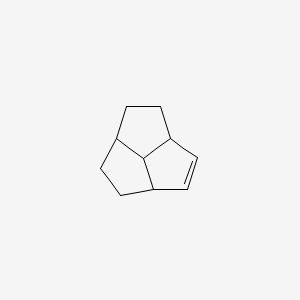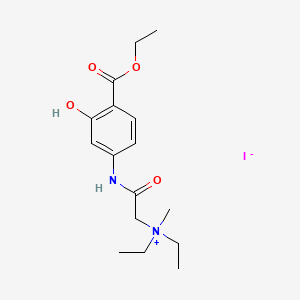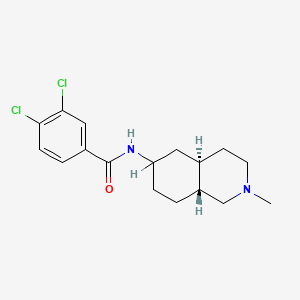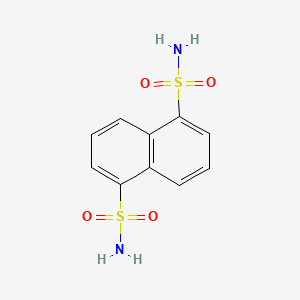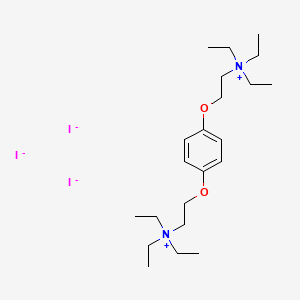
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16-H30-N2-O2.2I and a molecular weight of 536.28 . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membranes and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial treatments and disinfectants.
Industry: Utilized in the production of disinfectants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, (1,3-phenylenebis(oxyethylene))bis(triethyl-, diiodide): Similar in structure but with a different arrangement of the phenylene group.
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide): Similar but with trimethyl groups instead of triethyl groups.
Uniqueness
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antimicrobial agent .
Propriétés
Numéro CAS |
5265-98-5 |
|---|---|
Formule moléculaire |
C22H42I3N2O2- |
Poids moléculaire |
747.3 g/mol |
Nom IUPAC |
triethyl-[2-[4-[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;triiodide |
InChI |
InChI=1S/C22H42N2O2.3HI/c1-7-23(8-2,9-3)17-19-25-21-13-15-22(16-14-21)26-20-18-24(10-4,11-5)12-6;;;/h13-16H,7-12,17-20H2,1-6H3;3*1H/q+2;;;/p-3 |
Clé InChI |
GHEZLRAEZRLJOX-UHFFFAOYSA-K |
SMILES canonique |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





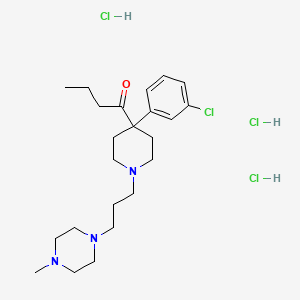
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
